3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenylsulfonyl group adds to its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Compounds like “3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine” often target specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the structure of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit or activate certain enzymes, leading to changes in the production of specific metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups might affect its solubility, stability, and how easily it can cross cell membranes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. It might lead to changes in cell signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules might influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the phenylsulfonyl group.
Substitution: The benzoxazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce desulfonylated derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of benzoxazine derivatives.
Scientific Research Applications
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Research into its pharmacological properties could lead to the development of new medications for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the methyl group at the 3-position.
3-methyl-4-(tosyl)-3,4-dihydro-2H-1,4-benzoxazine: Contains a tosyl group instead of a phenylsulfonyl group.
3-methyl-4-(phenylsulfonyl)-2H-1,4-benzoxazine: Does not have the dihydro component.
Uniqueness
3-methyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine is unique due to the combination of the methyl group and the phenylsulfonyl group on the benzoxazine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-3-methyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-12-11-19-15-10-6-5-9-14(15)16(12)20(17,18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQRJPIAQLSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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